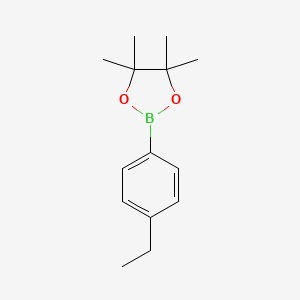

4-Ethylphenylboronic acid pinacol ester

説明

4-Ethylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .

Chemical Reactions Analysis

Pinacol boronic esters, including 4-Ethylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

Phosphorescence Properties

- Research Finding : Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules. Theoretical calculations suggest that out-of-plane distortion at the boron moiety in the excited state contributes to this property (Shoji et al., 2017).

Synthesis of Responsive Polymers

- Research Finding : H2O2-cleavable poly(ester-amide)s have been synthesized using 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit degradation in response to H2O2 and have potential applications as H2O2-responsive delivery vehicles (Cui et al., 2017).

Suzuki Coupling Reactions

- Research Finding : Phenylboronic acid bis-pinacol ester has been used in Suzuki cross-coupling reactions with aryl halides, demonstrating smooth reactions even with sterically hindered reactants (Chaumeil et al., 2002).

Palladium-Catalyzed Cross-Coupling

- Research Finding : Palladium-catalyzed cross-coupling reactions involving bis(pinacolato)diboron and alkenyl halides or triflates use 1-alkenylboronic acid pinacol esters, applicable in the synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).

Radio-Sensitive Nanoparticles

- Research Finding : Phenylboronic acid pinacol ester-conjugated hyaluronic acid nanoparticles were synthesized for radiosensitive delivery of caffeic acid phenethyl ester, showing promise in radioprotection applications (Choi et al., 2021).

Polymer Synthesis and Applications

- Research Finding : High glass-transition temperature polymer networks utilizing the dynamic ring opening of pinacol boronates, including poly(4-vinylphenylboronic acid, pinacol ester)s, have been developed. These networks exhibit unusual reactivity and crosslinking properties (Brunet et al., 2019).

Glucose-Responsive Drug Delivery

- Research Finding : Dual-responsive insulin delivery devices integrating glucose- and H2O2-responsive polymeric vesicles with microneedles were developed using phenylboronic acid pinacol ester, demonstrating potential for diabetes therapy (Tong et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANCHDMVNWYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

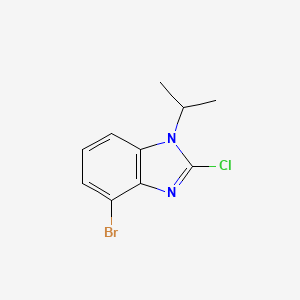

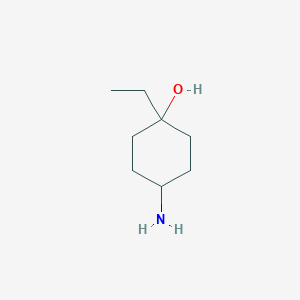

![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)